[4-(Chloroacetyl)piperazin-1-yl](4-fluorophenyl)acetonitrile
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Overview
Description
4-(Chloroacetyl)piperazin-1-ylacetonitrile: is a chemical compound with the molecular formula C14H15ClFN3O and a molecular weight of 295.74 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a piperazine ring substituted with a chloroacetyl group and a fluorophenyl acetonitrile moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloroacetyl)piperazin-1-ylacetonitrile typically involves the reaction of piperazine with chloroacetyl chloride, followed by the introduction of the 4-fluorophenyl acetonitrile group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group in 4-(Chloroacetyl)piperazin-1-ylacetonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Based on the specific reaction conditions.
Carboxylic Acids: From hydrolysis of the chloroacetyl group.
Scientific Research Applications
Chemistry: In chemistry, 4-(Chloroacetyl)piperazin-1-ylacetonitrile is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the development of new pharmaceuticals and as a tool in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(Chloroacetyl)piperazin-1-ylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The fluorophenyl acetonitrile moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 4-(Chloroacetyl)piperazin-1-ylacetonitrile
- 4-(Chloroacetyl)piperazin-1-ylacetonitrile
- 4-(Chloroacetyl)piperazin-1-ylacetonitrile
Uniqueness: The presence of the fluorophenyl group in 4-(Chloroacetyl)piperazin-1-ylacetonitrile distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c15-9-14(20)19-7-5-18(6-8-19)13(10-17)11-1-3-12(16)4-2-11/h1-4,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLZTYBUDFDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=C(C=C2)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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